3,3,6-Trimethylhept-1-yne
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Overview
Description
3,3,6-Trimethylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C10H18, and it is a branched hydrocarbon with three methyl groups attached to a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethylhept-1-yne can be achieved through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides. For instance, the reaction of 3,3-dimethyl-1-butyne with 1-bromo-3-methylbutane in the presence of a strong base like sodium amide (NaNH2) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethylhept-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, O3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, Lindlar’s catalyst for partial hydrogenation.
Substitution: Alkyl halides, strong bases like NaNH2.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted alkynes or alkenes.
Scientific Research Applications
3,3,6-Trimethylhept-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethylhept-1-yne involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butyne: A simpler alkyne with a similar structure but fewer carbon atoms.
3,3,6-Trimethylhept-4-en-1-yne: A related compound with an additional double bond.
3,3,6-Trimethylheptane: The fully saturated analog of 3,3,6-Trimethylhept-1-yne.
Uniqueness
This compound is unique due to its specific branching and the presence of a terminal alkyne groupThe presence of multiple methyl groups also influences its physical properties and reactivity, making it a valuable compound in various chemical and industrial processes .
Properties
CAS No. |
61076-01-5 |
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Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3,3,6-trimethylhept-1-yne |
InChI |
InChI=1S/C10H18/c1-6-10(4,5)8-7-9(2)3/h1,9H,7-8H2,2-5H3 |
InChI Key |
CPJCSGNJXXSWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)C#C |
Origin of Product |
United States |
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